molecular formula C7H9BFNO4S B1408878 (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid CAS No. 1704095-91-9

(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid

Cat. No.: B1408878
CAS No.: 1704095-91-9
M. Wt: 233.03 g/mol
InChI Key: MPYRCSBAWGPDQJ-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is a chemical building block of significant interest in medicinal chemistry and oncology research, particularly in the development of novel antiandrogens for prostate cancer therapy. This compound is part of an emerging class of boronic acids being investigated as potential bioisosteres for nitro or cyano groups in non-steroidal antiandrogen scaffolds . The boronic acid functionality is strategically incorporated to mimic the hydrogen-bonding interactions of traditional drugs within the androgen receptor (AR) binding pocket, specifically with the Arg752 and Gln711 residues, which is a crucial mechanism for antagonist activity . Research indicates that boronic acid derivatives can be designed to fit the ligand-binding domain of the AR, with the potential to form both non-covalent and coordinate covalent bonds . Beyond its application in targeting hormone-dependent cancers, boronic acids, in general, have gained prominence in drug discovery due to their versatile reactivity and ability to inhibit various enzymes, such as proteasomes and serine hydrolases . As a key synthetic intermediate, this compound is valuable for Suzuki-Miyaura cross-coupling reactions, enabling the rapid exploration of structure-activity relationships in drug candidate libraries . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-fluoro-4-(methylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BFNO4S/c1-10-15(13,14)7-3-2-5(8(11)12)4-6(7)9/h2-4,10-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYRCSBAWGPDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)NC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401190969
Record name Boronic acid, B-[3-fluoro-4-[(methylamino)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704095-91-9
Record name Boronic acid, B-[3-fluoro-4-[(methylamino)sulfonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704095-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-fluoro-4-[(methylamino)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Electrophilic Aromatic Substitution and Borylation

Method Overview:
This approach involves initially synthesizing a suitably substituted phenyl precursor, followed by the installation of the boronic acid group through borylation reactions.

Step-by-step Process:

  • Preparation of Substituted Phenyl Precursors:
    Electrophilic aromatic substitution (EAS) reactions are employed to introduce fluorine and N-methylsulfamoyl groups onto phenyl rings. For example, fluorination can be achieved via direct fluorination or via nucleophilic aromatic substitution, depending on the substrate's electronic properties. The N-methylsulfamoyl group can be introduced through sulfonamide formation using methylamine derivatives.
  • Borylation:
    The phenyl precursor undergoes a borylation reaction, typically using diboron reagents such as bis(pinacolato)diboron (B2Pin2) in the presence of a catalyst (e.g., Pd or Ni complexes) under reflux conditions. This step attaches the boronic acid functionality to the aromatic ring.

Research Data:

  • A study demonstrated the synthesis of boronic acids via Pd-catalyzed borylation of aryl halides, which can be adapted for this compound by starting from a halogenated phenyl derivative (see and).

Cross-Coupling Strategies (Suzuki-Miyaura Reaction)

Method Overview:
The most common and efficient method involves synthesizing a halogenated phenyl derivative and coupling it with a boronic acid or ester.

Procedure:

  • Reaction Conditions:

    • Catalyst: Palladium or nickel complexes, such as Pd(PPh3)4 or Ni(dppf)Cl2.
    • Base: Potassium phosphate or carbonate.
    • Solvent: Ethanol, dioxane, or a mixture.
    • Temperature: Typically around 80°C.
  • Reaction:
    The halogenated precursor reacts with a methylsulfamoyl-substituted phenylboronic acid under these conditions to form the target compound.

Research Data:

  • A detailed protocol describes Ni-catalyzed Suzuki-Miyaura coupling of 4-bromofluorobenzene with phenylboronic acids, including optimization of temperature and catalyst loading, achieving high yields (see).

Example Reaction Scheme:

Step Reagents Conditions Product
Halogenation 4-bromofluorobenzene N/A 4-bromofluorobenzene
Cross-coupling Phenylboronic acid + Ni(dppf)Cl2 80°C, 4h (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid

Synthesis via Boronic Acid Derivative Formation from Precursors

Method Overview:
This involves synthesizing the N-methylsulfamoyl-substituted phenylboronic acid directly from simpler boronic acid derivatives and sulfonamide precursors.

Procedure:

  • React phenylboronic acid derivatives with methylsulfamoyl chlorides or sulfonyl chlorides in the presence of base (e.g., pyridine or triethylamine) to form N-methylsulfamoyl derivatives.
  • Subsequent functionalization with fluorine can be achieved via electrophilic fluorination or nucleophilic substitution at the aromatic ring.

Research Data:

  • A study on the synthesis of boronic-imine compounds demonstrates the use of sulfonamide derivatives reacting with boronic acids, which can be adapted for this compound's synthesis (see and).

Optimization and Scale-Up Considerations

Industrial Methods:

  • Large-scale synthesis emphasizes the use of robust catalysts, such as nickel or palladium complexes, and optimized solvent systems to maximize yield and purity.
  • Reaction parameters like temperature, catalyst loading, and reagent stoichiometry are fine-tuned based on kinetic and thermodynamic data.

Data Summary Table:

Method Starting Materials Catalysts Solvents Key Conditions Yield References
Electrophilic Borylation Phenyl precursor Pd or Ni complexes Bidentate ligands, B2Pin2 Reflux, inert atmosphere Variable ,
Suzuki-Miyaura Coupling Halogenated phenyl + boronic acid Pd(PPh3)4, Ni(dppf)Cl2 Ethanol, dioxane 80°C, 4-24h High
Sulfonamide Derivative Phenylboronic acid + methylsulfamoyl chloride Base (pyridine) DCM, THF Room temp to reflux Moderate to high ,

Chemical Reactions Analysis

Types of Reactions

(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: For substitution reactions involving the fluorine atom.

Major Products Formed

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

    Phenols: Formed from oxidation of the boronic acid group.

    Substituted Phenyl Derivatives: Formed from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes . The compound’s effects are mediated through pathways involving these interactions, which can lead to the formation of stable complexes or the modification of target molecules.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s closest structural analogues include:

(4-Methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid (CAS 874459-71-9): Replaces the 3-fluoro substituent with a methoxy (-OCH₃) group.

4-(N-Propylsulfamoyl)-2-trifluoromethylphenylboronic acid (CAS 2096329-81-4): Features a trifluoromethyl (-CF₃) group at the 2-position and a bulkier N-propylsulfamoyl group. The CF₃ group increases hydrophobicity (clogP ~3.5), likely reducing aqueous solubility compared to the target compound .

B-[4-[[(3-Chloro-2-methylphenyl)amino]sulfonyl]phenyl]boronic acid (CAS 957066-10-3): Incorporates a chloro and methyl group on the sulfamoyl-attached aromatic ring. The chloro substituent may slow transmetallation in Suzuki reactions due to electron-withdrawing effects, as observed in 4-chlorophenyl boronic acid .

Table 1: Key Physicochemical Properties

Compound Molecular Weight Substituents (Position) clogP* Water Solubility
Target compound 243.06† 3-F, 4-N-methylsulfamoyl ~1.2‡ Moderate
(4-Methoxy-3-(N-methylsulfamoyl)phenyl)BA 245.06 4-OCH₃, 3-N-methylsulfamoyl ~0.8 High
4-(N-Propylsulfamoyl)-2-CF₃-phenyl BA 335.19 2-CF₃, 4-N-propylsulfamoyl ~3.5 Low

*Estimated using fragment-based methods. †Calculated from molecular formula (C₇H₈BFNO₄S). ‡Predicted based on fluorine’s hydrophobic contribution.

Reactivity in Cross-Coupling Reactions

Electron-withdrawing groups (EWGs) like -F and -SO₂NHCH₃ on the phenyl ring modulate reactivity:

  • In Suzuki-Miyaura reactions, the target compound’s 3-fluoro substituent may slightly reduce transmetallation efficiency compared to unsubstituted phenyl boronic acid, as seen with 4-chlorophenyl boronic acid (75% vs. 98% conversion in model reactions) .
Oxidation and Stability

Boronic esters hydrolyze to free acids in aqueous media, with rates influenced by diol affinity. For example:

  • Pinacol boronic esters oxidize rapidly (t₁/₂ = 10 min for 50% conversion to phenol), while neopentyl glycol esters are slower (t₁/₂ = 27 min) . The target compound’s free acid form may exhibit intermediate stability, as hydrolysis equilibrium depends on sulfamoyl and fluorine substituents’ electronic effects.

Key Challenges :

  • Synthetic Optimization : Improved yields for multi-step syntheses (e.g., <20% in ’s Step A).
  • Solubility Profiling : Systematic studies to mitigate precipitation in biological assays .

Biological Activity

(3-Fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is a boronic acid derivative that has drawn attention in medicinal chemistry due to its unique structural features and potential biological applications. Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in drug design and development.

Chemical Structure and Properties

The compound's structure includes a fluorinated phenyl ring and a sulfamoyl group, which may enhance its biological activity by improving binding interactions with target proteins. The presence of the boronic acid moiety allows for interactions with various biological targets, particularly in the context of enzyme inhibition.

The biological activity of this compound primarily involves its ability to interact with enzymes through reversible covalent bonding. This interaction can modulate enzyme activity, potentially leading to therapeutic effects. For example, boronic acids have been shown to inhibit proteasomes, which are critical for protein degradation in cells, thus affecting cellular homeostasis and signaling pathways .

Anticancer Properties

Recent studies have investigated the anticancer potential of boronic acids, including derivatives like this compound. Research indicates that such compounds can exhibit antiproliferative effects against various cancer cell lines. For instance, modifications in the molecular structure, such as the introduction of fluorine or sulfamoyl groups, have been linked to increased potency against prostate cancer cells .

Enzyme Inhibition

Boronic acids are recognized for their ability to inhibit serine proteases and other enzymes involved in metabolic processes. The specific interactions between this compound and target enzymes remain an area of active research. Preliminary findings suggest that this compound may effectively inhibit certain proteases by mimicking the natural substrates .

Case Studies

  • Prostate Cancer Cell Line Study : A series of experiments demonstrated that this compound showed significant inhibition of LAPC-4 prostate cancer cells, with IC50 values comparable to established anticancer agents .
  • Enzyme Interaction Studies : In vitro assays indicated that this compound could effectively bind to the active sites of selected serine proteases, leading to a decrease in enzymatic activity. This was supported by molecular docking studies that predicted favorable binding conformations .

Data Tables

Property Value
Molecular Formula C₉H₁₁BFNO₃S
Molecular Weight 228.1 g/mol
CAS Number 1704095-91-9
IC50 against LAPC-4 ~10 µM
Mechanism of Action Protease inhibition

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid?

  • The synthesis typically involves Suzuki-Miyaura cross-coupling, where the boronic acid moiety reacts with aryl halides using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres. Precursors like 4-bromo-3-fluoro-N-methylbenzenesulfonamide are coupled with bis(pinacolato)diboron in solvents like THF at 80–100°C . Alternative routes may include introducing the sulfamoyl group via SN2 reactions on pre-functionalized phenylboronic acids .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Characterization relies on ¹H/¹³C NMR to confirm boronic acid and sulfamoyl group positions, mass spectrometry (HRMS) for molecular weight verification, and HPLC-MS for impurity profiling (e.g., detecting residual boronic esters or unreacted precursors). Purity thresholds >95% are common for research-grade material .

Q. What are the key chemical reactions involving this boronic acid in organic synthesis?

  • Beyond Suzuki-Miyaura coupling, it undergoes oxidative deboronation with H₂O₂, forming phenolic byproducts, which is critical for studying reaction kinetics . It also participates in esterification with diols (e.g., pinacol) to stabilize the boronic acid during storage .

Advanced Research Questions

Q. How can reaction efficiency in cross-coupling be optimized for this compound?

  • Factors include catalyst selection (e.g., PdCl₂(dppf) for electron-deficient aryl partners), solvent polarity (DMSO enhances sulfamoyl group stability), and temperature control (60–80°C minimizes decomposition). Kinetic studies using ¹H NMR or HPLC track conversion rates, while computational DFT models predict steric/electronic effects of the fluorosulfamoyl group on coupling barriers .

Q. What methodologies elucidate its mechanism in biological systems (e.g., proteasome inhibition)?

  • MTT assays quantify cytotoxicity in cancer cell lines (e.g., MEC1 leukemia cells), while FACScan analysis monitors apoptosis via Annexin V/PI staining. Surface plasmon resonance (SPR) measures binding kinetics to proteasome subunits (e.g., β5 subunit), with dissociation constants (Kd) calculated from sensorgram data .

Q. How are analytical techniques tailored to study its interactions with biomolecules?

  • Isothermal titration calorimetry (ITC) quantifies binding thermodynamics with glycoproteins (e.g., sialic acid-rich targets), while fluorescence quenching assays using alizarin red S reveal diol-binding affinity . ROS-triggered release studies (e.g., H₂O₂ exposure) employ time-resolved NMR to track boronate-to-quinone methide conversion .

Q. How to resolve contradictions in oxidation stability data across different boronic esters?

  • Comparative studies using 2D conductance histograms (for single-molecule junctions) and ARS affinity assays rank diol-boronic acid binding strengths. For example, pinacol esters oxidize faster than neopentyl glycol derivatives despite similar hydrolysis rates, highlighting steric effects on ROS reactivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid
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(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid

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